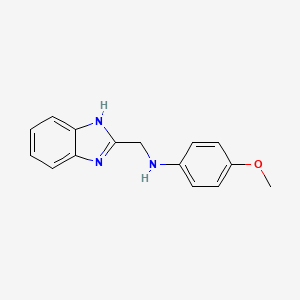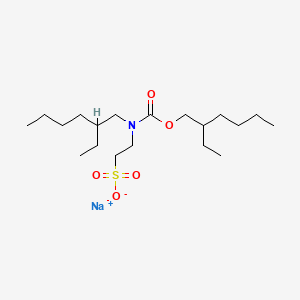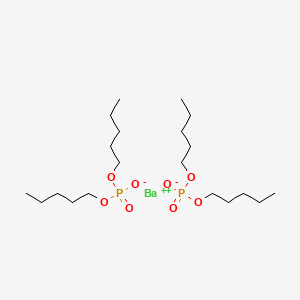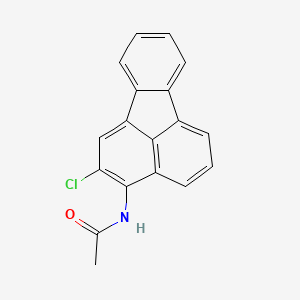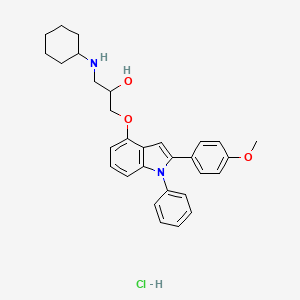
2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group:
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate leaving group on the indole core.
Formation of the Propanol Side Chain: The propanol side chain can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate electrophile on the indole core.
Final Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the indole core or the cyclohexylamino group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the propanol side chain can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the indole core or methoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
76423-55-7 |
|---|---|
Molekularformel |
C30H35ClN2O3 |
Molekulargewicht |
507.1 g/mol |
IUPAC-Name |
1-(cyclohexylamino)-3-[2-(4-methoxyphenyl)-1-phenylindol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C30H34N2O3.ClH/c1-34-26-17-15-22(16-18-26)29-19-27-28(32(29)24-11-6-3-7-12-24)13-8-14-30(27)35-21-25(33)20-31-23-9-4-2-5-10-23;/h3,6-8,11-19,23,25,31,33H,2,4-5,9-10,20-21H2,1H3;1H |
InChI-Schlüssel |
LKWPXEYROPXQKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2C4=CC=CC=C4)C=CC=C3OCC(CNC5CCCCC5)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


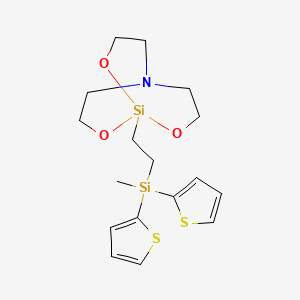
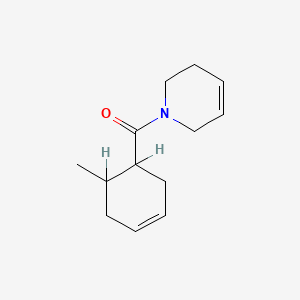


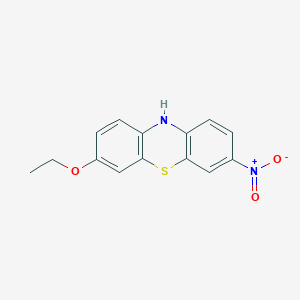

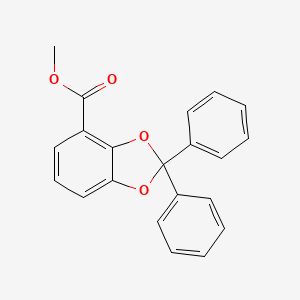
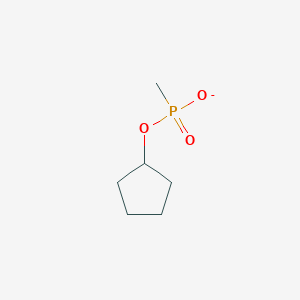
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
